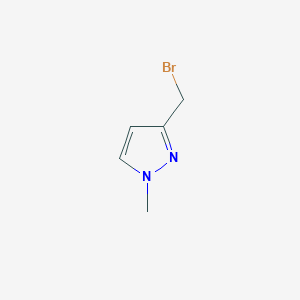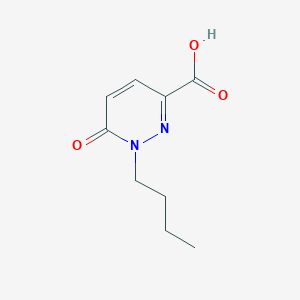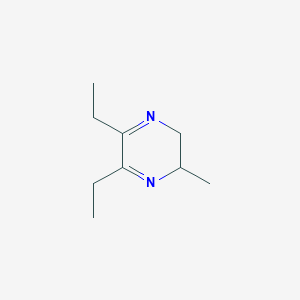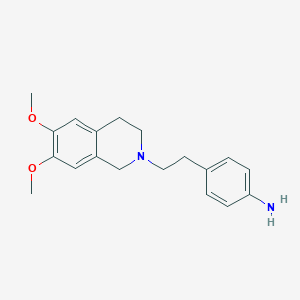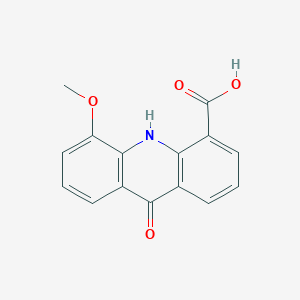
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride, commonly known as Physostigmine, is a reversible acetylcholinesterase inhibitor that is used to treat various medical conditions, including glaucoma, myasthenia gravis, and Alzheimer's disease. It is a tertiary alkaloid that is derived from the Calabar bean and has been used for medicinal purposes for centuries.
作用機序
Physostigmine works by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Physostigmine increases the concentration of acetylcholine in the brain and other tissues, leading to improved cognitive function and muscle strength.
Biochemical and Physiological Effects:
Physostigmine has a number of biochemical and physiological effects, including increased levels of acetylcholine, improved cognitive function, increased muscle strength, and decreased intraocular pressure. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Physostigmine is a useful tool in laboratory experiments due to its ability to inhibit acetylcholinesterase. However, it is important to note that it can be toxic in high doses and should be used with caution. Additionally, Physostigmine has a short half-life and is rapidly metabolized, which can make it difficult to study.
将来の方向性
There are many potential future directions for research on Physostigmine. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another area of interest is the use of Physostigmine as a tool in the study of acetylcholine signaling pathways. Additionally, there is potential for the development of Physostigmine-based therapies for other conditions, such as Parkinson's disease and schizophrenia.
合成法
Physostigmine can be synthesized using various methods, including extraction from the Calabar bean, chemical synthesis, and microbial synthesis. The most common method of synthesis is chemical synthesis, which involves the reaction between thymol and dimethylcarbamoyl chloride in the presence of a base. The resulting compound is then treated with methyl iodide to form Physostigmine.
科学的研究の応用
Physostigmine has been extensively studied for its potential therapeutic uses. It has been shown to improve cognitive function in Alzheimer's patients and to improve muscle strength in myasthenia gravis patients. It has also been used as a treatment for glaucoma, a condition that causes increased pressure in the eye, by reducing intraocular pressure.
特性
CAS番号 |
100836-56-4 |
|---|---|
製品名 |
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride |
分子式 |
C14H22N2O2.ClH |
分子量 |
286.8 g/mol |
IUPAC名 |
dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-9(2)11-8-7-10(3)12(16(5)6)13(11)18-14(17)15-4;/h7-9H,1-6H3,(H,15,17);1H |
InChIキー |
LIVYPQDNJYBCLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)[NH+](C)C.[Cl-] |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)[NH+](C)C.[Cl-] |
同義語 |
SB-26 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




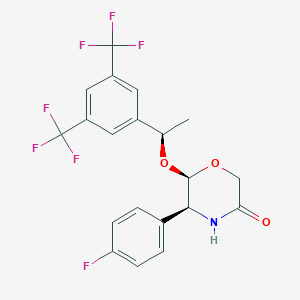
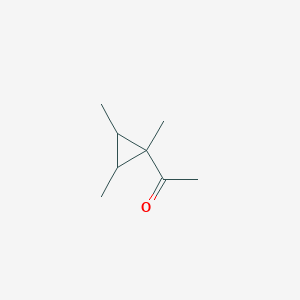
![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)
